3'-Aminoacetophenone oxime
CAS No.: 6011-18-3
Cat. No.: VC3924371
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6011-18-3 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | N-[1-(3-aminophenyl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3 |
| Standard InChI Key | LHVHZPGARRZDCY-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=N/O)/C1=CC(=CC=C1)N |
| SMILES | CC(=NO)C1=CC(=CC=C1)N |
| Canonical SMILES | CC(=NO)C1=CC(=CC=C1)N |
Introduction
3'-Aminoacetophenone oxime is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It is characterized by the presence of an amino group (-NH₂) attached to the third position of the acetophenone oxime structure. This compound is synthesized through the reaction of 3'-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate, under reflux conditions .
Synthesis Method
The synthesis of 3'-Aminoacetophenone oxime involves reacting 3'-aminoacetophenone with hydroxylamine hydrochloride in ethanol. The reaction mixture is heated at 55°C for several hours, resulting in a pale-yellow solution that, upon cooling and filtration, yields a brown needle-like solid .
Chemical Reactions and Applications
3'-Aminoacetophenone oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions
Oxidation can lead to the formation of nitroso or nitro derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions
The oxime group can be reduced to yield the corresponding amine through catalytic hydrogenation using palladium on carbon.
Substitution Reactions
The amino group can participate in acylation or sulfonation reactions with acyl chlorides or sulfonyl chlorides in the presence of a base.
Biological and Pharmacological Applications
3'-Aminoacetophenone oxime exhibits potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Preliminary studies indicate that this compound inhibits the growth of various bacterial strains and fungi by interacting with essential biological macromolecules.
Coordination Chemistry
3'-Aminoacetophenone oxime serves as a ligand in coordination complexes with metal ions, influencing catalytic processes and material properties.
Industrial Applications
It is used in the production of dyes and pigments due to its reactive functional groups, and it contributes to the synthesis of fine chemicals in pharmaceuticals and agrochemicals.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 3'-Aminoacetophenone oxime | Antimicrobial, anticancer | Interaction with enzymes, metal ion binding |
| 4'-Aminoacetophenone oxime | Similar antimicrobial properties | Different reactivity due to amino position |
| 2'-Aminoacetophenone oxime | Reduced activity | Steric hindrance affects reactivity |
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